molecular formula C41H71N5O16S B3108327 Biotin-dPEG(R)11-MAL CAS No. 1646619-56-8

Biotin-dPEG(R)11-MAL

Cat. No. B3108327
CAS RN: 1646619-56-8
M. Wt: 922.1
InChI Key: FMIDVLYXFRCQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-dPEG®11-MAL is a reagent used for peptide synthesis . It has a spacer of 11 amino acid residues and an attached biotin group at the N-terminus . The biotin group can be used to link the peptide to a streptavidin protein, which allows it to bind to a surface coated with streptavidin .


Synthesis Analysis

Biotin-dPEG®11-MAL takes advantage of the well-known, specific Michael reaction between a maleimide group and a free sulfhydryl to allow site-specific biotin labeling of molecules in aqueous media within the pH range of 6.5 – 7.5 .


Molecular Structure Analysis

The empirical formula of Biotin-dPEG®11-MAL is C41H71N5O16S . Its molecular weight is 922.09 .


Chemical Reactions Analysis

Biotin-dPEG®11-MAL is known to undergo a specific Michael reaction between a maleimide group and a free sulfhydryl . This allows for site-specific biotin labeling of molecules in aqueous media within the pH range of 6.5 – 7.5 .


Physical And Chemical Properties Analysis

Biotin-dPEG®11-MAL is a solid or viscous liquid . It is a cross-linking reagent that is thiol reactive . It has a linear polymer architecture and is monofunctional . It is stored at a temperature of -20°C .

Scientific Research Applications

Cancer-Targeted Drug Delivery

Biotin-dPEG(R)11-MAL plays a significant role in cancer-targeted drug delivery systems. In a study, multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles were developed for selective elimination of cancer cells. These micelles enhanced cancer cell uptake through receptor-mediated endocytosis and responded to the stimulus of cancer cell-secreted protease MMP-2, thus releasing an anticancer drug and inducing apoptosis in a targeted manner (Chen et al., 2015).

Metabolic and Gene Expression Roles

Biotin, a component of Biotin-dPEG(R)11-MAL, is essential in various metabolic processes and gene expression regulation. As a cofactor for enzymes like biotin-dependent carboxylases, biotin is involved in crucial reactions in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Recent studies indicate that biotin also influences gene expression, which might provide insights into its role in neurological disorders (León-Del-Río, 2019).

Enzyme Function and Structure

Biotin plays a crucial role as a coenzyme in various biological carboxylation reactions, such as the conversion of acetyl-coenzyme A (CoA) to malonyl-CoA in fatty acid biosynthesis. Structural studies of enzymes like dethiobiotin synthetase (DTBS), which are involved in biotin synthesis, offer insights into their reaction mechanisms and familial relationships, highlighting the diversity and specificity of biotin-utilizing enzymes (Alexeev et al., 1994).

Immunological and Inflammatory Functions

Biotin-dPEG(R)11-MAL may have potential applications in regulating immunological and inflammatory functions. Studies have shown that biotin, as a coenzyme for carboxylases, is involved in cellular metabolic pathways which can impact immunological and inflammatory disorders. Biotin's role extends beyond its enzymatic functions, affecting transcriptional factors like NF-κB and Sp1/3, suggesting its regulatory impact on immune and inflammatory responses (Kuroishi, 2015).

Therapeutic Potential

Biotin-dPEG(R)11-MAL's component, biotin, has shown therapeutic potential in various medical applications. For instance, it has been observed to influence metabolic pathways relevant to diseases like diabetes and obesity. In some studies, biotin supplementation has been linked to the suppression of food intake in mice by augmenting genes like acetyl CoA carboxylase 2 in the hypothalamus, which suggests its role in appetite regulation and potential in treating metabolic disorders (Sone et al., 2016).

Biotin in Biotechnology

Biotin, as part of Biotin-dPEG(R)11-MAL, has been widely utilized in biotechnological applications. Its strong and specific interaction with proteins like avidin and streptavidin has led to its use in diverse applications, ranging from drug targeting to immunohistochemistry. The biotin-(strept)avidin system is considered a versatile technology with broad applications in biotechnology, indicating the potential of biotin-dPEG(R)11-MAL in similar fields (Diamandis & Christopoulos, 1991).

Mechanism of Action

Target of Action

Biotin-dPEG®11-MAL primarily targets free thiol groups in biomolecules . The maleimide group in the compound is a highly popular reactive group for conjugating to these free thiol groups .

Mode of Action

Biotin-dPEG®11-MAL reacts with free thiols through the maleimido group in the pH range of 6.5 – 7.5, forming a stable thioether linkage . This reaction is known as the Michael reaction . The compound provides a short-chain, single molecular weight, discrete PEG (dPEG®) spacer between the biotin and the maleimide .

Biochemical Pathways

The biochemical pathways affected by Biotin-dPEG®11-MAL are those involving biomolecules with free thiol groups. The compound’s reaction with these groups can influence various biochemical processes, depending on the specific biomolecule targeted .

Pharmacokinetics

The pharmacokinetics of Biotin-dPEG®11-MAL are influenced by its dPEG® spacer. This spacer increases the hydrophilicity of the conjugate, which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The result of Biotin-dPEG®11-MAL’s action is the formation of a stable thioether linkage with free thiol groups in biomolecules . This can enable site-specific biotin labeling of molecules, which is useful in a variety of applications that take advantage of the high streptavidin-biotin binding affinity .

Action Environment

The action of Biotin-dPEG®11-MAL is influenced by environmental factors such as pH and the presence of free thiol groups. The compound reacts with free thiols in the pH range of 6.5 – 7.5 .

Safety and Hazards

Biotin-dPEG®11-MAL is classified as a non-combustible solid . Its flash point is not applicable .

Future Directions

Biotin-dPEG®11-MAL is a promising tool in the field of peptide synthesis and site-specific biotin labeling of molecules . Its unique properties, such as its ability to undergo a specific Michael reaction and its water solubility, make it a valuable resource in various research areas .

properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H71N5O16S/c47-36(4-2-1-3-35-40-34(33-63-35)44-41(51)45-40)42-8-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-31-62-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-9-43-37(48)7-10-46-38(49)5-6-39(46)50/h5-6,34-35,40H,1-4,7-33H2,(H,42,47)(H,43,48)(H2,44,45,51)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIDVLYXFRCQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71N5O16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-dPEG(R)11-MAL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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